L-Alanine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
L-Alanine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Pivotal Role of L-Alanine Hydrochloride in Scientific Advancement
L-Alanine, a fundamental non-essential amino acid, serves as a vital building block in protein synthesis and plays a crucial role in glucose metabolism.[1][2] Its hydrochloride salt, L-Alanine hydrochloride, offers enhanced stability and solubility, making it an invaluable reagent in a multitude of research and development applications. From its use in parenteral and enteral nutrition formulations to its function as a key intermediate in the synthesis of complex pharmaceuticals, L-Alanine hydrochloride is a compound of significant interest to the scientific community.[3] This technical guide provides an in-depth exploration of the chemical properties, structure, and analytical methodologies pertaining to L-Alanine hydrochloride, offering a critical resource for researchers, scientists, and professionals in drug development.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of L-Alanine hydrochloride is paramount for its effective application. These properties dictate its behavior in various solvent systems, its stability under different conditions, and its suitability for specific experimental protocols.
| Property | Value | Source(s) |
| CAS Number | 6003-05-0 | [3][4] |
| Molecular Formula | C₃H₈ClNO₂ | [3] |
| Molecular Weight | 125.55 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | |
| Decomposition Point | 204 °C | [1] |
| Solubility | High solubility in water. | [3] |
| Density | 1.546 g/cm³ | [3] |
| pKa₁ (Carboxylic Acid) | ~2.34 (of L-Alanine at 25 °C) | [5] |
| pKa₂ (Ammonium) | ~9.69 (of L-Alanine at 25 °C) | [5] |
Note on pKa values: The provided pKa values are for the parent amino acid, L-Alanine. The presence of the chloride counter-ion is not expected to significantly alter these values.
Structural Elucidation: From Molecular Connectivity to Crystalline Architecture
The chemical behavior and biological activity of L-Alanine hydrochloride are intrinsically linked to its molecular and crystalline structure.
Molecular Structure
L-Alanine hydrochloride consists of the protonated form of L-Alanine, where the amino group exists as an ammonium cation (-NH₃⁺), and the carboxylic acid group remains protonated (-COOH). The positive charge on the ammonium group is balanced by a chloride anion (Cl⁻).
Caption: Molecular structure of L-Alanine hydrochloride.
Crystal Structure
X-ray diffraction studies have revealed the precise three-dimensional arrangement of L-Alanine hydrochloride in its crystalline form. Notably, the structure of L-alanine hydrochloride monohydrate (C₃H₈NO₂⁺·Cl⁻·H₂O) has been determined to be orthorhombic. The crystal lattice is stabilized by a network of intermolecular hydrogen bonds. These interactions involve the ammonium group, the carboxylic acid group, the chloride ion, and the water molecule, creating a well-defined and stable crystalline architecture.
Spectroscopic Characterization: The Fingerprint of a Molecule
¹H NMR Spectroscopy (Expected Chemical Shifts in D₂O)
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α-proton (CH): A quartet is expected due to coupling with the three protons of the methyl group. The chemical shift would be downfield due to the electron-withdrawing effects of the adjacent ammonium and carboxyl groups.
-
β-protons (CH₃): A doublet is expected due to coupling with the α-proton.
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Amine protons (NH₃⁺): In D₂O, these protons will exchange with deuterium and may not be observed or may appear as a broad singlet.
¹³C NMR Spectroscopy (Expected Chemical Shifts in D₂O)
-
Carbonyl carbon (C=O): Expected to be the most downfield signal due to its bonding to two oxygen atoms.
-
α-carbon (Cα): Its chemical shift will be influenced by the attached amino and carboxyl groups.
-
Methyl carbon (Cβ): Expected to be the most upfield signal.
Infrared (IR) Spectroscopy
The IR spectrum of solid L-Alanine hydrochloride is expected to exhibit characteristic absorption bands corresponding to its functional groups. In the cationic form, as is the case with the hydrochloride salt, one would expect to see:
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O-H stretch (from COOH): A broad band in the region of 3300-2500 cm⁻¹.
-
N-H stretch (from NH₃⁺): Bands in the region of 3200-2800 cm⁻¹.
-
C=O stretch (from COOH): A strong absorption band around 1750-1700 cm⁻¹.
-
N-H bend (from NH₃⁺): An absorption band around 1600-1500 cm⁻¹.
-
C-N stretch: An absorption in the fingerprint region.
-
C-O stretch: An absorption in the fingerprint region.
Experimental Protocols for Characterization and Quality Control
The integrity and purity of L-Alanine hydrochloride are critical for its use in research and drug development. The following protocols provide standardized methods for its characterization.
Determination of pKa Values by Potentiometric Titration
This experiment allows for the determination of the acid dissociation constants (pKa) of the carboxylic acid and ammonium groups.
Caption: Workflow for pKa determination of L-Alanine hydrochloride.
Methodology:
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Preparation: Accurately weigh a sample of L-Alanine hydrochloride and dissolve it in a known volume of deionized water.
-
Titration Setup: Calibrate a pH meter using standard buffers. Place the pH electrode and a magnetic stir bar in the L-Alanine hydrochloride solution. Fill a burette with a standardized solution of sodium hydroxide (e.g., 0.1 M).
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Titration: Record the initial pH of the solution. Add the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the value along with the total volume of NaOH added.
-
Data Analysis: Continue the titration until the pH has passed through two inflection points. Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa of the carboxylic acid (pKa₁) is the pH at the first half-equivalence point, and the pKa of the ammonium group (pKa₂) is the pH at the second half-equivalence point.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of L-Alanine hydrochloride and detecting any related impurities. Due to the lack of a strong UV chromophore, derivatization or specialized detection methods are often employed.
Methodology (Illustrative Example using Pre-column Derivatization with OPA):
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Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and a buffer such as sodium acetate at a controlled pH.
-
Standard and Sample Preparation: Prepare a standard solution of L-Alanine hydrochloride of known concentration. Prepare the sample solution by accurately weighing and dissolving the L-Alanine hydrochloride to be tested in the mobile phase.
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Derivatization: To both the standard and sample solutions, add an o-phthaldialdehyde (OPA) reagent in the presence of a thiol (e.g., N-acetyl-L-cysteine) to form a fluorescent derivative.
-
HPLC Analysis: Inject the derivatized standard and sample solutions onto a suitable reversed-phase HPLC column (e.g., C18). Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the OPA derivative.
-
Data Analysis: The purity of the L-Alanine hydrochloride is determined by comparing the peak area of the analyte in the sample to the total area of all peaks in the chromatogram. The identity of the main peak can be confirmed by comparing its retention time to that of the standard.
Applications in Drug Development and Research
The unique properties of L-Alanine hydrochloride make it a valuable tool in various scientific disciplines:
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Pharmaceutical Synthesis: It serves as a chiral building block for the synthesis of more complex molecules, including peptide-based drugs and other active pharmaceutical ingredients.[2]
-
Cell Culture and Nutrition: As a stable and soluble source of L-Alanine, it is used in cell culture media and in parenteral and enteral nutrition solutions to support cell growth and protein synthesis.[3]
-
Biochemical Research: It is utilized in studies of amino acid metabolism, enzyme kinetics, and protein structure and function.
Conclusion
L-Alanine hydrochloride is a fundamental and versatile compound with a broad spectrum of applications in scientific research and pharmaceutical development. A comprehensive understanding of its chemical properties, structure, and appropriate analytical methods is essential for its effective and reliable use. This guide provides a foundational resource for scientists and researchers, enabling them to leverage the full potential of this important amino acid derivative in their work.
References
- Garcia, G. A., et al. (2008). The infrared spectrum of solid L-alanine: influence of pH-induced structural changes. Journal of Molecular Structure, 888(1-3), 237-244.
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Hernández, B., et al. (2008). The influence of the pH on the infrared spectrum of L-alanine has been analyzed by diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy. PubMed. Available at: [Link]
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LookChem. (n.d.). L-Alanine hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). L-Alanine. Retrieved from [Link]
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PubChem. (n.d.). L-alanine hydrochloride. Retrieved from [Link]
Sources
- 1. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 56-41-7 CAS MSDS (L-Alanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. The infrared spectrum of solid L-alanine: influence of pH-induced structural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
